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Introduction

3-Methylideneoctane is an unsaturated aliphatic hydrocarbon with the chemical formula
CoHas. Its structure is characterized by an eight-carbon chain with a methylidene (or exocyclic
methylene) group at the third carbon position. While not as extensively studied as its
endocyclic isomers, 3-methylideneoctane serves as a valuable model for understanding the
synthesis, reactivity, and spectroscopic properties of exocyclic alkenes. These structural motifs
are of interest in organic synthesis, polymer chemistry, and as intermediates in the formation of
more complex molecules. This guide provides a comprehensive overview of 3-
methylideneoctane, focusing on its identification, synthesis, and predicted physicochemical
and spectroscopic properties, given the limited availability of direct experimental data.

Compound Identification and Physicochemical
Properties

The primary identifier for 3-methylideneoctane is its CAS number, which provides a unique
designation in chemical databases.
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Table 1: Compound Identification and Computed Physicochemical Properties

Property Value Source
IUPAC Name 3-methylideneoctane PubChem[1]
Synonyms 3-methyleneoctane PubChem[1]
CAS Number 54393-35-0 PubChem[1]
Molecular Formula CoH1s PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
Canonical SMILES CCCcCcCcC(=C)CC PubChem[1]
InChlKey SLAFFNUTOSKGQG- PubChem[1]
UHFFFAOYSA-N

XLogP3 4.5 PubChem[1]
Predicted Boiling Point 140-150 °C (Estimated)
Predicted Density ~0.74 g/cm? (Estimated)

Note: Due to a lack of extensive experimental data, some physical properties are estimated
based on the structure and comparison with similar C9 alkenes.

Synthesis of 3-Methylideneoctane

The synthesis of exocyclic alkenes like 3-methylideneoctane is most commonly achieved
through olefination reactions of ketones. The Wittig and Peterson olefinations are two of the
most reliable and widely used methods for this transformation.

Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus
ylide with an aldehyde or ketone.[2][3][4][5] To synthesize 3-methylideneoctane, the logical
precursor is octan-3-one. The ylide required is methylenetriphenylphosphorane (PhsP=CH:),
which can be generated in situ from methyltriphenylphosphonium bromide and a strong base
like n-butyllithium (n-BulLi).
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Experimental Protocol: Wittig Olefination for 3-Methylideneoctane
* Ylide Generation:

o In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or
THF.

o Cool the suspension to 0 °C in an ice bath.

o Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise with vigorous
stirring. The formation of the orange-red ylide indicates a successful reaction.

o Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional hour.

¢ Olefination Reaction:

o Dissolve one equivalent of octan-3-one in anhydrous diethyl ether or THF in a separate
flask.

o Cool the ylide solution back to 0 °C and slowly add the octan-3-one solution dropwise.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
12-24 hours, monitoring by TLC or GC for the disappearance of the ketone.

o Workup and Purification:

o Quench the reaction by adding a saturated aqueous solution of ammonium chloride
(NHaCI).

o Transfer the mixture to a separatory funnel and extract with diethyl ether.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate
(MgSO0a4), and filter.

o Concentrate the filtrate under reduced pressure. The crude product will contain
triphenylphosphine oxide as a major byproduct.
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o Purify the crude product by flash column chromatography on silica gel using a non-polar
eluent (e.g., hexanes) to isolate 3-methylideneoctane.

Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere is
critical as the phosphorus ylide is a strong base and highly reactive towards water and oxygen.
[4] The slow addition of reagents at low temperatures helps to control the exothermic nature of
the reactions. Triphenylphosphine oxide can be challenging to remove, but its low polarity
allows for separation from the more non-polar alkene product via chromatography.[3]

Ylide Preparation
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Caption: Wittig reaction workflow for the synthesis of 3-methylideneoctane.

Peterson Olefination

The Peterson olefination is another powerful method for forming alkenes, using an a-silyl
carbanion as the nucleophile.[6][7][8][9] This reaction proceeds through a (-hydroxysilane
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intermediate, which can then be eliminated under either acidic or basic conditions to yield the
alkene.

Experimental Protocol: Peterson Olefination for 3-Methylideneoctane
¢ a-Silyl Carbanion Addition:

o In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve
(trimethylsilyl)methyllithium or the corresponding Grignard reagent in an anhydrous ether
solvent.

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add one equivalent of octan-3-one, dissolved in the same anhydrous solvent, to the
a-silyl carbanion solution.

o Stir the reaction mixture at -78 °C for 1-2 hours.

o Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl and
allow it to warm to room temperature.

o Workup and Isolation of 3-Hydroxysilane:
o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate under reduced pressure to yield the crude [3-hydroxysilane intermediate. This
intermediate can be purified by chromatography if desired.

¢ Elimination to Alkene:

o Acidic Conditions (anti-elimination): Dissolve the (3-hydroxysilane in a suitable solvent and
treat with a catalytic amount of a Brgnsted or Lewis acid (e.g., sulfuric acid, CuCl2:2H20).

[8]

o Basic Conditions (syn-elimination): Dissolve the -hydroxysilane in THF and add a strong
base such as potassium hydride (KH).
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o Monitor the reaction by TLC or GC until the starting material is consumed.

o Upon completion, quench the reaction appropriately (e.g., with water for the acid-catalyzed
reaction or carefully with an alcohol for the base-catalyzed reaction) and perform a
standard aqueous workup and extraction.

o Purify the resulting 3-methylideneoctane by flash column chromatography.

Causality in Experimental Choices: The Peterson olefination offers versatility in the elimination
step, which can be important for stereochemical control in more complex systems.[7] The use
of a-silyl Grignard reagents can sometimes facilitate the isolation of the B-hydroxysilane
intermediate because the magnesium-oxygen bond is stronger and less prone to spontaneous
elimination than the lithium-oxygen bond.[7]
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Caption: Peterson olefination pathway for 3-methylideneoctane synthesis.
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Predicted Spectroscopic Data

While experimental spectra for 3-methylideneoctane are not readily available in public
databases, its key spectroscopic features can be reliably predicted based on its structure and
data from analogous compounds like 2-methyl-1-hexene.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylideneoctane is expected to show characteristic peaks for its
functional groups.

e =C-H Stretch: A sharp peak just above 3000 cm~1, typically around 3080-3040 cm1,
corresponding to the stretching of the sp? C-H bonds of the methylidene group.[13][14]

e C-H Stretch: A series of strong, sharp peaks below 3000 cm~1, in the range of 2960-2850
cm™1, due to the stretching of the sp3 C-H bonds in the alkyl chain.[13][14]

e C=C Stretch: A medium-intensity peak in the range of 1660-1640 cm~1 for the carbon-carbon
double bond stretch.[13][14]

e =C-H Bend (Out-of-Plane): A strong absorption band around 900-880 cm~1 is characteristic
of a 1,1-disubstituted (geminal) alkene. This is often a prominent and diagnostic peak.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide a detailed map of the hydrogen environments in the
molecule.

o Methylidene Protons (=CHz): Two distinct signals are expected for the two diastereotopic
protons of the methylidene group, appearing as singlets or narrow multiplets in the range of
4.6-4.8 ppm.[15][16]

« Allylic Protons (-CH2-C=): The two methylene groups adjacent to the double bond (at C2 and
C4) will be deshielded and are expected to appear as triplets around 2.0-2.2 ppm.

» Alkyl Chain Protons (-CHz-): The remaining methylene groups of the pentyl chain will appear
as complex multiplets further upfield, typically between 1.2-1.6 ppm.
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o Terminal Methyl Protons (-CHs): The terminal methyl group of the ethyl group (C1) and the
pentyl group (C8) will appear as triplets around 0.9-1.0 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the number and type of carbon atoms.

e Alkene Carbons (=C< and =CHz): Two signals are expected in the downfield region. The
quaternary carbon of the double bond (C3) will appear around 145-150 ppm, while the
methylidene carbon (=CHz) will be further upfield, around 110-115 ppm.[17]

o Alkyl Carbons (-CHz2- and -CHs): The carbons of the alkyl chains will appear in the upfield
region, typically between 14-40 ppm. The carbons closer to the double bond will be slightly
more deshielded.

Reactivity and Potential Applications

The primary site of reactivity in 3-methylideneoctane is the exocyclic double bond. This
moiety can undergo a variety of reactions common to alkenes:

» Electrophilic Addition: The double bond can react with electrophiles such as halogens (Brz,
Cl2), hydrogen halides (HBr, HCI), and water (in the presence of an acid catalyst) following
Markovnikov's rule.

e Hydrogenation: Catalytic hydrogenation (e.g., using Hz with a Pd, Pt, or Ni catalyst) will
reduce the double bond to yield 3-ethyloctane.

o Oxidation: The alkene can be oxidized to form epoxides (using peroxy acids like m-CPBA),
or cleaved to form carbonyl compounds through ozonolysis.

o Polymerization: Like other terminal alkenes, 3-methylideneoctane could potentially serve as
a monomer in addition polymerization reactions.

o Cyclization Reactions: Exocyclic alkenes can participate in various intra- and intermolecular
cyclization reactions, making them useful building blocks in organic synthesis.[18][19]

Due to its simple structure, 3-methylideneoctane is more likely to be used in fundamental
research to study reaction mechanisms or as a model substrate rather than as a direct
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component in drug development. However, the synthesis of exocyclic methylene groups is a

relevant transformation in the synthesis of complex natural products and pharmacologically

active molecules.

Safety and Handling

While specific safety data for 3-methylideneoctane is not available, it should be handled with

the precautions appropriate for a volatile and flammable organic compound.

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open
flames.[6][7][17]

Inhalation: May cause respiratory irritation or dizziness. Use only in a well-ventilated area or
with a fume hood.[6]

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][20]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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